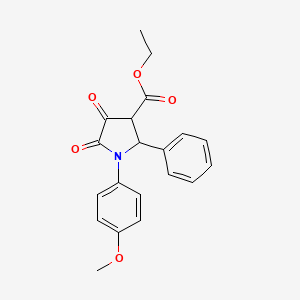

Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate

説明

Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis

生物活性

Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrrolidine class and features a complex structure characterized by a methoxyphenyl group and a dioxo moiety. The synthesis typically involves multi-step reactions, including the use of various catalysts and reagents to achieve high yields of the desired product.

Synthesis Overview

The synthesis can be outlined as follows:

- Starting Materials : The reaction begins with 4-methoxyphenyl derivatives and appropriate carboxylic acid precursors.

- Reaction Conditions : Utilizing sonication or other forms of energy input (e.g., microwave irradiation) can enhance yields and reaction rates.

- Purification : Post-reaction, purification is often achieved through recrystallization or chromatographic techniques.

Example of Synthesis

A representative synthesis method involves the reaction of 4-methoxybenzaldehyde with a suitable pyrrolidine derivative under acidic conditions, followed by oxidation steps to introduce the dioxo functionality.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. This is crucial for mitigating oxidative stress in biological systems.

Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, the compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes:

- IC50 Values :

- COX-1: 314 μg/mL

- COX-2: 130 μg/mL

- 5-LOX: 105 μg/mL

These values suggest that the compound has a preferential inhibitory effect on COX-2, which is often implicated in inflammatory processes .

Analgesic Effects

In animal models, particularly using the carrageenan-induced paw edema test, significant analgesic effects were observed:

- Dose-dependent Reduction in Edema :

- At 10 mg/kg: Reduction of 33.3%

- At 20 mg/kg: Reduction of 34.7%

- At 30 mg/kg: Reduction of 40.58%

These results indicate that higher doses correlate with increased efficacy in pain reduction .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

- Molecular Docking Studies : These studies reveal strong binding interactions with target enzymes (COX-1, COX-2), suggesting mechanisms for its anti-inflammatory effects. The binding energies were reported as follows:

- Toxicity Studies : Evaluations in mice showed no adverse effects at doses below 1000 mg/kg, while higher doses resulted in distress and mortality, indicating a need for careful dosage consideration in therapeutic applications .

Summary Table of Biological Activities

| Biological Activity | Observed Effect | IC50 / Dose |

|---|---|---|

| Antioxidant | Significant activity | Not quantified |

| Anti-inflammatory (COX) | COX-1: 314 μg/mL | COX-2: 130 μg/mL |

| Analgesic | Edema reduction | 10 mg/kg: 33.3% |

| 20 mg/kg: 34.7% | ||

| 30 mg/kg: 40.58% |

化学反応の分析

Hydrolysis and Decarboxylation Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Subsequent thermal decarboxylation produces derivatives with reduced steric bulk:

| Reaction Conditions | Product(s) Formed | Yield | Citation |

|---|---|---|---|

| Dilute HCl, reflux | 4-(2,3-dioxopyrrolidin-1-yl)propanoic acid | 60-75% | |

| KOH/MeOH, followed by H⁺ | 4-alkyl-1,5-diphenyl-2,3-dioxopyrrolidine | 80% |

Acid-catalyzed hydrolysis of the ester group is typically followed by decarboxylation at elevated temperatures, forming simpler pyrrolidine diones .

Nucleophilic Additions at the Dione Core

The 4,5-dioxo groups participate in nucleophilic reactions with amines, hydrazines, and alcohols:

These reactions exploit the electrophilic character of the diketone, enabling the formation of Schiff bases or aldol adducts .

Reduction of the Dione Moiety

Catalytic hydrogenation selectively reduces the ketone groups to hydroxyls:

| Catalyst | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| Pd/C (10%) | H₂, EtOH, 3 hours | Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate | 85% all-cis |

This reaction provides access to polyhydroxy alkaloid precursors, critical for bioactive molecule synthesis .

Thermal Decomposition and Tautomerism

At temperatures >150°C, the compound undergoes tautomeric rearrangement and decomposition:

| Conditions | Pathway | Major Product |

|---|---|---|

| o-dichlorobenzene, 170°C | Decarboxylation + tautomerism | N-cinnamylideneaniline derivatives |

| Aerial O₂, RT | Oxidation of enol intermediates | Quinone-like structures |

Thermal stability studies indicate competing pathways depending on substituent electronic effects .

Condensation with Carbonyl Compounds

The dione core reacts with aldehydes/ketones in Mannich-like reactions:

| Carbonyl Compound | Catalyst | Product | Yield |

|---|---|---|---|

| Benzaldehyde | β-cyclodextrin | 3-(ethoxymethyl)-4,5-dioxo derivatives | 68% |

| Formaldehyde | K3Fe(CN)₆ | 3-hydroxypyrrolidinone adducts | 60% |

These reactions expand structural diversity, enabling the introduction of alkyl or aryl groups at position 3 .

Enzymatic Modifications

While primarily chemical, laccase-mediated oxidative coupling with catechols has been reported for analogs:

| Enzyme | Conditions | Product | Yield |

|---|---|---|---|

| Myceliophthora thermophila laccase | Phosphate buffer (pH 8) | 3-(3,4-dihydroxyphenyl)-pyrrolidinedione | 60% |

This biocatalytic route highlights potential for green chemistry applications .

特性

IUPAC Name |

ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-3-26-20(24)16-17(13-7-5-4-6-8-13)21(19(23)18(16)22)14-9-11-15(25-2)12-10-14/h4-12,16-17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVAFDQAKMFLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704576 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401941-23-9 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。